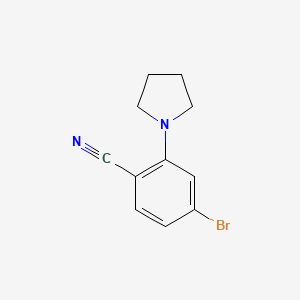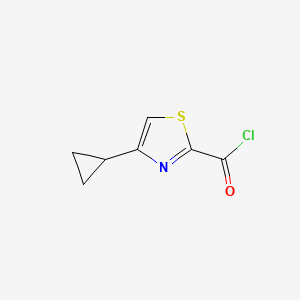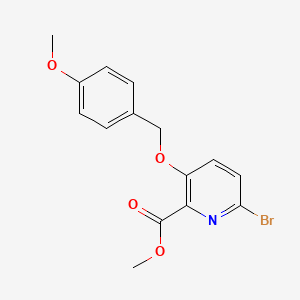
Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity and the ability to increase the stability of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group (carboxylate), and a trifluoromethyl group. These groups can significantly influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including oxidation, reduction, and coupling reactions . The thiazole ring can participate in electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and solubility .Applications De Recherche Scientifique
Pharmaceutical Research
Trifluoromethyl groups are often incorporated into pharmaceutical compounds to enhance their metabolic stability and bioavailability. “Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate” could potentially be used as an intermediate in the synthesis of drugs targeting neurotransmitter receptors, such as CGRP receptor antagonists, which are involved in pain transmission and migraine pathophysiology .
Agricultural Chemistry
Compounds with trifluoromethyl groups, like the one you’re interested in, can serve as intermediates for synthesizing crop protection products. They may be used in developing pesticides or herbicides due to their potential biological activity against various pests and weeds .
Material Science
The trifluoromethyl group’s unique properties can be leveraged in material science for creating polymers with specific characteristics. “Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate” might be used in synthesizing poly(benzimidazole)s that contain trifluoromethyl substituents, which could result in materials with enhanced thermal stability and chemical resistance .
Environmental Science
Lastly, studying the environmental fate and breakdown of such compounds is crucial. They could be analyzed for their persistence in soil or water and their potential impact on ecosystems.
MDPI - FDA-Approved Trifluoromethyl Group JSTAGE - Synthesis and application of trifluoromethylpyridines Springer - Poly(benzimidazole)s containing trifluoromethyl substituents
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLCVRWHHVATKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)




![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)


![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1397882.png)

